molecular formula C9H10N2O2 B2723078 4-(4-Aminophenoxy)azetidin-2-one CAS No. 1909336-73-7

4-(4-Aminophenoxy)azetidin-2-one

Cat. No. B2723078
CAS RN: 1909336-73-7
M. Wt: 178.191
InChI Key: ZKZVRHVCOSTRLM-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)azetidin-2-one, also known as APAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidinones and has a molecular formula of C10H11NO2.

Scientific Research Applications

Anticancer Activity

The derivatives of 4-(4-Aminophenoxy)azetidin-2-one have been identified to have potential anticancer activity . In a study, these derivatives were evaluated for their anticancer potential using MCF-7 cell lines . Another study designed and synthesized 36 derivatives of 4-(4-Aminophenoxy)pyridinamide based on the binding patterns of cabozantinib and BMS-777607 to MET protein . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . The antibacterial results of the synthesized molecules were found to be comparable to those of the reference drug (amoxicillin), whereas their antifungal screening was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Antioxidant Activity

4-(4-Aminophenoxy)azetidin-2-one derivatives have been identified as having antioxidant activity . The synthesized derivatives were evaluated for their antioxidant properties using 2-diphenyl-1-picrylhydrazyl (DPPH) .

Immunostimulating Activity

Various substituted azetidin-2-one derivatives have been identified as immunostimulating . This suggests that these compounds could potentially be used in treatments that require immune system stimulation.

Molecular Targeted Therapy for Cancer

Molecular targeted therapy for cancer has become a research hotspot as it is associated with low toxicity and high efficiency . The derivatives of 4-(4-Aminophenoxy)azetidin-2-one were designed and synthesized based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein . This suggests that these compounds could potentially be used in targeted cancer therapies.

Apoptosis Induction

One of the derivatives of 4-(4-Aminophenoxy)azetidin-2-one, compound 46, was found to dose-dependently induce apoptosis of A549 cells . This suggests that these compounds could potentially be used in treatments that require the induction of apoptosis in certain cells.

properties

IUPAC Name

4-(4-aminophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZVRHVCOSTRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)azetidin-2-one

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